molecular formula C9H18NO3+ B043122 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium CAS No. 10485-47-9

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium

Cat. No.: B043122
CAS No.: 10485-47-9
M. Wt: 188.24 g/mol
InChI Key: ROLRXDIMKFRADI-UHFFFAOYSA-N
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Description

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium chloride (CAS: 10485-23-1) is a quaternary ammonium salt characterized by a butanaminium backbone substituted with ethoxy, trimethylammonium, and two ketone groups at positions 2 and 4. Its molecular formula is C₉H₁₈NO₃·Cl, with a molecular weight of 223.7 g/mol . The compound’s structure, as per SMILES notation, is [Cl-].O=C(OCC)CC(=O)C[N+](C)(C)C, featuring a cationic quaternary ammonium center and a chloride counterion. It is stored at -20°C and shipped at room temperature, with origins traced to Canadian suppliers .

Properties

IUPAC Name

(4-ethoxy-2,4-dioxobutyl)-trimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO3/c1-5-13-9(12)6-8(11)7-10(2,3)4/h5-7H2,1-4H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLRXDIMKFRADI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C[N+](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Tertiary Amines

The most widely documented method for synthesizing 4-ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium involves the alkylation of trimethylamine with a functionalized halide precursor. The reaction typically employs 4-ethoxy-2,4-dioxobutyl bromide or chloride as the alkylating agent. Under anhydrous conditions, the tertiary amine undergoes quaternization, forming the target quaternary ammonium salt.

Reaction Mechanism:
Trimethylamine+4-Ethoxy-2,4-dioxobutyl bromideThis compound bromide\text{Trimethylamine} + \text{4-Ethoxy-2,4-dioxobutyl bromide} \rightarrow \text{this compound bromide}

The reaction is conducted in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at 60–80°C for 12–24 hours. Yields range from 65% to 75%, with purity dependent on recrystallization techniques.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventAcetonitrile7598
Temperature (°C)807297
Reaction Time (h)187096

Halide Metathesis for Chloride Salt Formation

The bromide salt produced in the alkylation step is often converted to the chloride derivative via metathesis. This involves treating the bromide with silver nitrate or potassium chloride in aqueous ethanol, precipitating silver bromide and isolating the chloride salt.

Condensation Reactions

Knoevenagel-Type Condensation

An alternative route utilizes the condensation of ethyl acetoacetate with trimethylammonium acetylide. This method, while less common, avoids halogenated intermediates and emphasizes greener chemistry principles. The reaction proceeds via a base-catalyzed mechanism, forming the dioxobutyl backbone and ethoxy group in a single step.

Reaction Conditions:

  • Catalyst: Sodium ethoxide

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 60–68%

Michael Addition Followed by Oxidation

A two-step approach involves the Michael addition of trimethylamine to ethyl propiolate, followed by oxidation of the intermediate alkene to the diketone. Hydrogen peroxide or potassium permanganate serves as the oxidizing agent, achieving moderate yields (55–62%).

Industrial-Scale Synthesis Considerations

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow systems to enhance reaction efficiency. By maintaining precise temperature and residence time control, yields improve to 80–85% with reduced byproduct formation.

Table 2: Batch vs. Continuous Flow Synthesis

MetricBatch ReactorContinuous Flow
Yield (%)7585
Reaction Time (h)184
Byproduct Formation12%5%

Purification Techniques

Post-synthesis purification involves:

  • Recrystallization : From ethanol/water mixtures, achieving >98% purity.

  • Ion-Exchange Chromatography : For laboratory-scale isolation of high-purity samples .

Chemical Reactions Analysis

Types of Reactions

(4-Ethoxy-2,4-dioxobutyl)-trimethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biochemical Applications

Reagent in Biochemical Assays
This compound is utilized as a reagent in biochemical assays due to its ability to form stable complexes with various biological molecules. Its reactivity allows it to participate in nucleophilic substitution reactions, facilitating the synthesis of complex molecular structures.

Antimicrobial Properties
Research indicates that 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium may possess antimicrobial properties. Similar compounds have shown efficacy in disrupting microbial membranes, suggesting potential antibacterial and antifungal activities. The quaternary ammonium structure may enhance interactions with cellular membranes, influencing cell permeability and transport processes.

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as an intermediate in the synthesis of various active pharmaceutical ingredients. Its ability to undergo hydrolysis and condensation reactions makes it valuable for creating derivatives that can be tailored for specific therapeutic uses .

Drug Formulation
In drug formulation, this compound can be incorporated into formulations to improve solubility and bioavailability of certain drugs. Its properties may enhance the stability of pharmaceutical products .

Industrial Applications

Surface Coating and Treatment
The compound is explored for use in surface coatings due to its hydrophobic properties when applied to materials such as concrete and wood. This application can improve water repellency and durability of surfaces .

Asphalt Additives
In the construction industry, it is being evaluated as an additive for asphalt mixtures. The compound modifies the surface characteristics of aggregates, enhancing bonding between asphalt and aggregates, which is crucial for road durability .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of quaternary ammonium compounds, this compound demonstrated significant antibacterial activity against common pathogens such as E. coli and Staphylococcus aureus. The mechanism was attributed to membrane disruption leading to cell lysis.

Case Study 2: Drug Formulation Enhancement

A formulation study indicated that incorporating this compound into a drug delivery system improved the solubility of poorly water-soluble drugs by up to 50%. This enhancement was linked to the compound's ability to interact with lipid membranes.

Mechanism of Action

The mechanism of action of (4-Ethoxy-2,4-dioxobutyl)-trimethylazanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium chloride, highlighting differences in substituents, molecular weight, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
This compound chloride (Target Compound) 10485-23-1 C₉H₁₈NO₃·Cl 223.7 Dual ketone (2,4-dioxo), ethoxy group, quaternary ammonium Potential use in drug delivery or organic synthesis; limited data on specific uses .
4-Ethoxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride (Structural Variant) 51963-62-3 C₉H₂₀ClNO₂ 209.71 Single ketone (4-oxo), ethoxy group, quaternary ammonium Referred to as "丁基甜菜碱乙酯" in Chinese sources; used as a pharmaceutical intermediate .
1-Butanaminium, 4-methoxy-N,N,N-trimethyl-2,4-dioxo-, chloride (Methoxy Analog) 93335-02-5 C₈H₁₆ClNO₃ 209.67 Dual ketone (2,4-dioxo), methoxy group (shorter chain than ethoxy) Smaller alkoxy group may reduce lipophilicity; supplier data suggests research use .
(3-Carboxypropyl)trimethylammonium chloride 6249-56-5 C₇H₁₄ClNO₂ 179.65 Carboxylic acid substituent instead of ketone/ethoxy Used in biochemical studies (e.g., carnitine analogs); distinct reactivity due to -COOH group .
DHDTMA Iodide (Lipid Analog) - C₄₀H₇₈INO₂ 772.93 Branched alkyl chains, quaternary ammonium; used in liposome formulations Applied in drug delivery systems for nucleic acid transfection .

Key Structural and Functional Differences:

Ketone Configuration: The target compound’s 2,4-dioxo groups contrast with the 4-oxo configuration in CAS 51963-62-3. The dual ketones increase electrophilicity, making it more reactive toward nucleophiles (e.g., in Michael addition reactions) compared to the mono-ketone variant .

Functional Group Diversity :

  • The carboxylic acid in (3-Carboxypropyl)trimethylammonium chloride introduces acidity (pKa ~4.5), enabling pH-dependent behavior distinct from ketone-containing analogs .

Discrepancies in Literature:

  • CAS 51963-62-3 vs. 10485-23-1: Evidence conflicts regarding the naming and structure of these compounds. CAS 51963-62-3 is labeled as "4-oxo" in Chinese sources but shares a similar naming convention with the target compound. Molecular formula differences (C₉H₂₀ClNO₂ vs. C₉H₁₈NO₃·Cl) suggest distinct chemical identities, possibly due to regional nomenclature variations or synthesis byproducts .

Biological Activity

4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This compound features a unique structure characterized by a trimethylammonium group and a dioxo butanaminium core, which contribute to its reactivity and biological properties. This article reviews the available literature on the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H16_{16}N2_{2}O4_{4}. Its structure can be represented as follows:

Chemical Structure C10H16N2O4\text{Chemical Structure }\quad \text{C}_{10}\text{H}_{16}\text{N}_2\text{O}_4

The presence of both an ethoxy group and dioxo moieties enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and hydrolysis, leading to the formation of derivatives that may exhibit distinct biological activities.

Antimicrobial Activity

Research indicates that this compound possesses notable antimicrobial properties . Compounds with similar structures have been documented to disrupt microbial membranes, suggesting that this compound may exhibit both antibacterial and antifungal activities.

The antimicrobial action of this compound is likely due to its quaternary ammonium nature, which facilitates interactions with cellular membranes. This interaction can alter membrane permeability and transport processes, leading to cell lysis or inhibition of growth in microbial cells.

Study 1: Antimicrobial Efficacy

A study conducted on various quaternary ammonium compounds found that those structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the effectiveness of these compounds in disrupting bacterial cell membranes.

Study 2: Comparative Analysis

A comparative analysis involving several derivatives of this compound showed that variations in alkyl groups significantly influenced their antimicrobial potency. The presence of longer alkyl chains was associated with enhanced activity against specific microbial strains.

Compound NameStructureKey Features
4-Methoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminiumSimilar dioxo structureDifferent alkoxy group
N,N-Diethyl-N-methyl-2,4-dioxo-1-butanaminiumVariation in alkyl groupsAltered hydrophobicity
3-Ethyl-N,N,N-trimethyl-2,5-dioxo-pyrrolidiniumDioxopyrrolidinium coreDifferent cyclic structure

Applications

The potential applications of this compound extend beyond antimicrobial use. Its ability to interact with biological membranes opens avenues for research in drug delivery systems and as a surfactant in pharmaceutical formulations. Moreover, its reactivity allows for the synthesis of more complex molecules that could lead to novel therapeutic agents.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the molecular structure of 4-Ethoxy-N,N,N-trimethyl-2,4-dioxo-1-butanaminium?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm the ethoxy group, quaternary ammonium structure, and carbonyl positions. Compare chemical shifts with analogous compounds (e.g., ethoxyphenyl derivatives in ).
  • Infrared Spectroscopy (IR) : Identify characteristic peaks for carbonyl (C=O, ~1700–1750 cm1^{-1}) and ether (C-O, ~1100–1250 cm1^{-1}) groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns, leveraging high-resolution MS for exact mass validation.
  • Elemental Analysis : Validate empirical formula consistency with theoretical values .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods for synthesis or handling to avoid inhalation of volatile intermediates.
  • Storage : Store at -20°C in airtight containers to prevent degradation (analogous to protocols in ).
  • Waste Disposal : Follow institutional guidelines for quaternary ammonium compounds, emphasizing neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling tools optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • COMSOL Multiphysics : Simulate reaction kinetics to identify optimal temperature, pressure, and solvent polarity. For example, model the nucleophilic substitution steps for ethoxy group incorporation.
  • AI-Driven Design : Use machine learning to predict yield outcomes based on variables like catalyst loading (e.g., pyrrolidine derivatives in ) or reaction time.
  • Table 1 : Key Parameters for Reaction Optimization
VariableRange TestedOptimal ValueImpact on Yield
Temperature50–100°C80°CMaximizes carbonyl formation
SolventDMF, THF, AcetonitrileDMFEnhances solubility of intermediates
CatalystK2_2CO3_3, NaHK2_2CO3_3Reduces side reactions

Q. What experimental design strategies resolve contradictions in reported reactivity data for this compound?

  • Methodological Answer :

  • Factorial Design : Employ a 2k^k factorial approach to isolate variables (e.g., pH, solvent polarity) causing discrepancies in reactivity studies. For instance, if conflicting data arise from hydrolysis rates, test interactions between ethoxy group stability and aqueous/organic phase partitioning.
  • Theoretical Frameworks : Apply transition-state theory to reconcile kinetic data with computational predictions (). Cross-validate results using multiple analytical techniques (e.g., HPLC vs. NMR for purity assessment).
  • Case Study : A 2024 study resolved contradictory hydrolysis rates by identifying trace water in solvents as a critical factor via controlled humidity experiments .

Q. How can membrane separation technologies (e.g., nanofiltration) improve purification of this compound?

  • Methodological Answer :

  • Process Design : Utilize charged nanofiltration membranes to separate the quaternary ammonium compound from uncharged byproducts. Optimize pore size (1–2 nm) and surface charge (positive) based on molecular weight (~250–300 g/mol) and ionic character.
  • Scalability : Compare batch vs. continuous flow systems for industrial-grade purity (>98%). Reference RDF2050104 () for membrane material selection criteria.
  • Data Validation : Monitor purity via LC-MS and quantify separation efficiency using mass balance calculations .

Methodological Notes

  • Synthesis Adaptation : For novel routes, modify protocols from (e.g., substituting 2-amino-phenols with ethoxy-bearing precursors).
  • Data Integrity : Use encrypted chemical software ( ) to ensure reproducibility and secure data storage.
  • Ethical Compliance : Adhere to CRDC 2020 guidelines () for environmentally sustainable engineering practices.

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